molecular formula C8H5NO B052832 4-Cyanobenzaldehyde CAS No. 105-07-7

4-Cyanobenzaldehyde

Cat. No. B052832
CAS RN: 105-07-7
M. Wt: 131.13 g/mol
InChI Key: WZWIQYMTQZCSKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-cyanobenzaldehyde typically involves the condensation reactions and modifications of simpler benzaldehyde derivatives. One method explored involves the reaction of methyl azidoacetate with 4-cyanobenzaldehyde in the presence of sodium methoxide, leading to a mixture of azidocinnamates which upon thermolysis give an indole derivative. This showcases the reactivity of the aldehyde group in nucleophilic addition reactions (Kiselyov et al., 1994).

Molecular Structure Analysis

The molecular structure of 4-cyanobenzaldehyde and its derivatives has been extensively studied using spectroscopy and computational methods. For instance, the study of 4-fluorobenzaldehyde, a related compound, through gas electron diffraction and microwave spectroscopy provides insights into the planar nature and bond lengths relevant to the cyanobenzaldehyde structure as well (Samdal et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 4-cyanobenzaldehyde often leverage its aldehyde functionality and the nitrile group. An example includes its condensation with methyl azidoacetate to produce azidocinnamates, demonstrating its utility in synthesizing heterocyclic compounds (Kiselyov et al., 1994). Furthermore, the structural dynamics of 4-cyanobenzaldehyde in excited states have been explored, revealing insights into its photophysical behaviors (Yang et al., 2014).

Physical Properties Analysis

Studies on related benzaldehyde compounds provide a basis for understanding the physical properties of 4-cyanobenzaldehyde. For instance, the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various solvents can inform predictions about the behavior of 4-cyanobenzaldehyde in similar contexts (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-cyanobenzaldehyde, particularly its reactivity in nucleophilic addition and condensation reactions, are fundamental to its applications in organic synthesis. Its ability to undergo transformations into complex molecules is demonstrated through its reactions leading to azidocinnamates and indole derivatives, highlighting its versatility as a building block in organic chemistry (Kiselyov et al., 1994).

Scientific Research Applications

  • Hydrogenation Reactions : It's used in tube reactor systems for efficient hydrogenation, converting 4-cyanobenzaldehyde to benzyl alcohol derivatives and corresponding amines and toluene derivatives (Yoswathananont et al., 2005).

  • Condensation Reactions : In methoxide ion-mediated reactions, 4-cyanobenzaldehyde undergoes condensation with methyl azidoacetate, producing mixtures of geometrical isomers of azidocinnamates (Kiselyov et al., 1994).

  • Excited State Structural Dynamics : The excited state structural dynamics of 4-cyanobenzaldehyde have been studied using resonance Raman spectroscopy and quantum mechanical calculations (Yang et al., 2014).

  • Electrochemical Reduction : In acidic media, 4-cyanobenzaldehyde undergoes a four-electron step reduction, followed by a one-electron reduction of the protonated carbonyl group (Zuman & Manoušek, 1969).

  • Protonation Studies : The site of protonation of 4-cyanobenzaldehyde in aromatic nitriles has been explored, providing insights into its chemical behavior (Castaño et al., 1996).

  • Reactivity in Aldehyde Transformations : Its behavior in aldol and thiazolidine formation reactions, particularly the effects of substituents, has been analyzed (Katsuyama et al., 2013).

  • Photoinitiated Hydroacylation : 4-Cyanobenzaldehyde has been used as a photoinitiator in an environmentally friendly hydroacylation process (Sideri et al., 2019).

Safety And Hazards

4-Cyanobenzaldehyde is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

4-Cyanobenzaldehyde has potential applications in various fields due to its role as a powerful initiator for photochemical transformations . It is expected that further development in aldehyde catalysis might promote exploration in fields related to prebiotic chemistry and early enzyme evolution .

properties

IUPAC Name

4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWIQYMTQZCSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059312
Record name Benzonitrile, 4-formyl-
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Cyanobenzaldehyde

CAS RN

105-07-7
Record name 4-Cyanobenzaldehyde
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Record name Terephthalaldehydonitrile
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Record name 4-Cyanobenzaldehyde
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Record name Benzonitrile, 4-formyl-
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Record name Benzonitrile, 4-formyl-
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Record name 4-formylbenzonitrile
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Record name TEREPHTHALALDEHYDONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 4-aminobenzoate (0.2 g, 1.323 mmol) and 4-formylbenzonitrile (0.177 g, 1.350 mmol) in methanol (2 ml) and dichloromethane (4 ml) was treated with acetic acid (0.379 ml, 6.62 mmol) followed by MP-cyanoborohydride (1.151 g, 2.65 mmol) and the reaction was slowly stirred at room temperature. After 16 hours, the mixture was filtered and concentrated and the concentrate was partitioned between 2 N sodium hydroxide and dichloromethane. The organic phase was concentrated to give the title compound with 30% of remaining 4-formylbenzonitrile.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.177 g
Type
reactant
Reaction Step One
Quantity
0.379 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
cyanoborohydride
Quantity
1.151 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyanobenzaldehyde
Reactant of Route 2
4-Cyanobenzaldehyde
Reactant of Route 3
4-Cyanobenzaldehyde
Reactant of Route 4
4-Cyanobenzaldehyde
Reactant of Route 5
4-Cyanobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Cyanobenzaldehyde

Citations

For This Compound
1,970
Citations
Q Chen, QX Chen, L Qiu, KK Song, H Huang - Journal of protein chemistry, 2003 - Springer
… In the current study, the effects of 4-cyanobenzaldehyde and … The results show that 4-cyanobenzaldehyde and 4-… 1.0 mM 4-cyanobenzaldehyde and 4-cyanobenzoic acid can …
Number of citations: 14 link.springer.com
J Lasri, MFC Guedes da Silva, MN Kopylovich… - 2009 - Wiley Online Library
… (N 3 ) 2 (PPh 3 ) 2 ] (1) with 4‐cyanobenzaldehyde (2) furnishes the N 2 N 2 ‐bonded isomer of … An alternative route involves the reaction of 4‐cyanobenzaldehyde (2) with diamine 4 to …
Y Yang, S Pan, JD Xue, X Zheng… - Journal of Raman …, 2014 - Wiley Online Library
The excited state structural dynamics of 4‐cyanobenzaldehyde (p‐CNB) were studied by using the resonance Raman spectroscopy and the quantum mechanical calculations. The …
CR Ojala, WH Ojala, D Britton - Journal of Chemical Crystallography, 2011 - Springer
… of 4-cyanobenzaldehyde hydrazone followed by its condensation with 4-cyanobenzaldehyde… For the preparation of the hydrazone, a solution of 4-cyanobenzaldehyde (0.5 g, 3.8 mmol) …
Number of citations: 21 link.springer.com
J Dash, S Ray, K Nallappan, V Kaware… - The Journal of …, 2015 - ACS Publications
… for 4-cyanobenzaldehyde are comparatively higher. This shows that hydrogen bond strength of 4-cyanobenzaldehyde is comparatively less compared to 2- and 3-cyanobenzaldehyde. …
Number of citations: 30 pubs.acs.org
S Guner, Y Atalay, A Dolma - Journal of Molecular Structure, 2010 - Elsevier
… shift values of 4-cyanobenzaldehyde isonicotinoyl-hydrazone … with the experimental 4-cyanobenzaldehyde isonicotinoyl-… and chemical shifts on 4-cyanobenzaldehyde isonicotinoyl-…
Number of citations: 6 www.sciencedirect.com
HD Aliyu, JNNMO Obadare - core.ac.uk
… 4-cyanobenzaldehydecyclopropanecarboxylicacidhydrazones(CBHN) was prepared by adding 4.68g (0.046 mol) of (CPH) to 6.02g (0.046 mol) of 4-cyanobenzaldehyde in 100cm3 of …
Number of citations: 3 core.ac.uk
K Nihei, I Kubo - Applied Biochemistry and Biotechnology, 2020 - Springer
… 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, 4-cyanobenzaldehyde, and 4-nitrobenzaldehyde with 50… In contrast, 4-cyanobenzaldehyde and 4-nitrobenzaldehyde acted as mixed and …
Number of citations: 4 link.springer.com
DH Wu, YH Zhang, ZF Li, YH Li - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The molecule of the title compound, C9H8N4S, adopts an E configuration about both the C=N and C—NH bonds. In the crystal structure, adjacent molecules are linked by …
Number of citations: 3 scripts.iucr.org
RA Nyquist, SE Settineri, DA Luoma - Applied spectroscopy, 1992 - opg.optica.org
… The pCN mode for 4-cyanobenzaldehyde increases in frequency in a nonlinear manner as the mole % CHCI3/CCI 4 increases. The vOH mode for 4hydroxybenzaldehyde decreases in …
Number of citations: 14 opg.optica.org

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